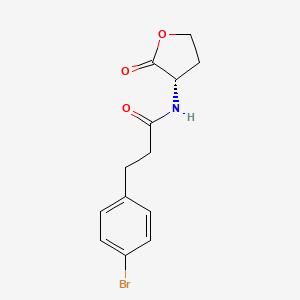
(S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide is a chiral compound characterized by the presence of a bromophenyl group and a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and (S)-3-hydroxybutyrolactone.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with (S)-3-hydroxybutyrolactone to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with propanamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a phenyl derivative.
Applications De Recherche Scientifique
(S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide involves its interaction with specific molecular targets. The bromophenyl group and the tetrahydrofuran ring play crucial roles in binding to these targets, which may include enzymes or receptors. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to the desired biological or chemical outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide: The enantiomer of the compound, which may have different biological activity.
3-(4-chlorophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide: A similar compound with a chlorine atom instead of bromine.
3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)butanamide: A compound with a butanamide group instead of propanamide.
Uniqueness
(S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide is unique due to its specific chiral configuration and the presence of both a bromophenyl group and a tetrahydrofuran ring
Propriétés
Formule moléculaire |
C13H14BrNO3 |
|---|---|
Poids moléculaire |
312.16 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide |
InChI |
InChI=1S/C13H14BrNO3/c14-10-4-1-9(2-5-10)3-6-12(16)15-11-7-8-18-13(11)17/h1-2,4-5,11H,3,6-8H2,(H,15,16)/t11-/m0/s1 |
Clé InChI |
SGDZSJUYCLTPRG-NSHDSACASA-N |
SMILES isomérique |
C1COC(=O)[C@H]1NC(=O)CCC2=CC=C(C=C2)Br |
SMILES canonique |
C1COC(=O)C1NC(=O)CCC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


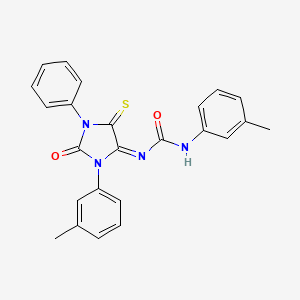
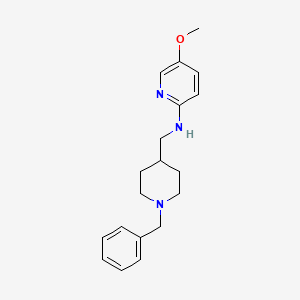
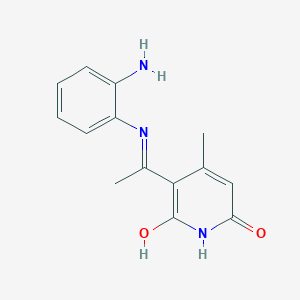
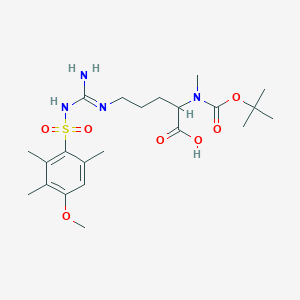
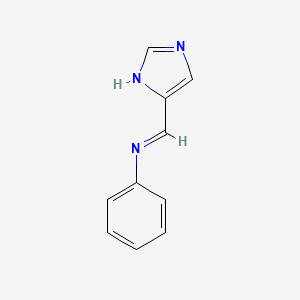
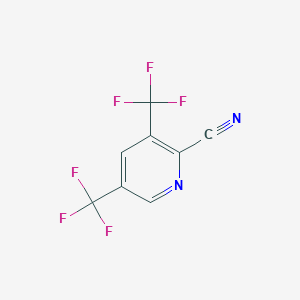

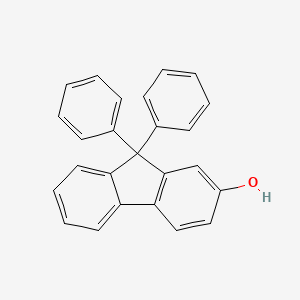
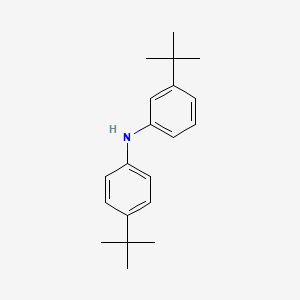
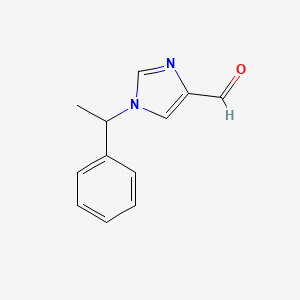
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B12830031.png)
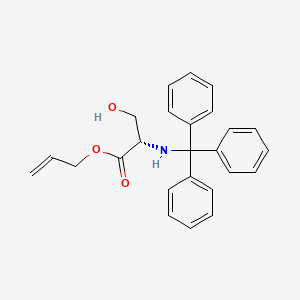
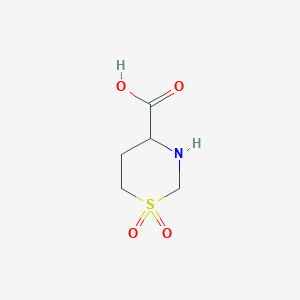
![2-((1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12830042.png)
